molecular formula C20H14N4O4 B8548168 2-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol CAS No. 60452-43-9

2-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol

Cat. No. B8548168
CAS RN: 60452-43-9
M. Wt: 374.3 g/mol
InChI Key: DJKVTKTXIBDTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol is a useful research compound. Its molecular formula is C20H14N4O4 and its molecular weight is 374.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60452-43-9

Molecular Formula

C20H14N4O4

Molecular Weight

374.3 g/mol

IUPAC Name

2-[[2-[2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-yl]amino]phenol

InChI

InChI=1S/C20H14N4O4/c25-17-8-4-3-7-16(17)22-20-14-5-1-2-6-15(14)21-18(23-20)11-9-13-10-12-19(28-13)24(26)27/h1-12,25H,(H,21,22,23)

InChI Key

DJKVTKTXIBDTRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C=CC3=CC=C(O3)[N+](=O)[O-])NC4=CC=CC=C4O

Origin of Product

United States

Synthesis routes and methods

Procedure details

An Erlenmeyer flash equipped with magnetic stirrer and oil bath for heating was charged with 5.0 g (0.046 mole) of o-aminophenol and 100 ml of dimethylformamide. The charge was stirred to dissolve o-aminophenol and 6.0 g (0.02 mole) of 2-[2-(5-nitro-2-furyl)vinyl]-4-chloroquinazoline (IV) added. The reaction mixture was reacted at 80° to 90°C for 2 hours to form an organic precipitate; 100 ml of water was added to the warm mixture which was then allowed to cool and placed overnight in a refrigerator to crystallize. The solids were collected, washed with methanol and dried to obtain 7.5 g of brown-tan solid which melted 224°-6°C with decomposition. A solution of the product in 100 ml of dimethylformamide was treated with activated carbon and filtered. A first portion of 75 ml of methanol was added to the warm filtrate then an additional 25 ml portion. Cooling and scratching gave 5.5 g of orange crystals of the purified product which melted at 230°-1°C with decomposition.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-[2-(5-nitro-2-furyl)vinyl]-4-chloroquinazoline
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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